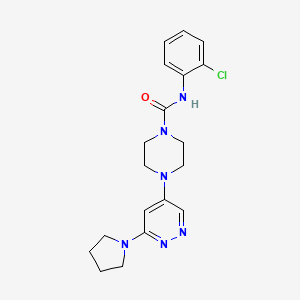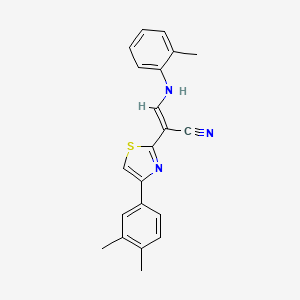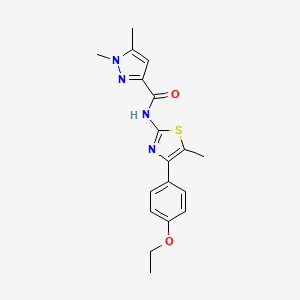![molecular formula C19H14Cl2N2O3 B2598669 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate CAS No. 866042-04-8](/img/structure/B2598669.png)
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a phenyl acetate group, a cyano group, and a dichlorobenzyl amino group. The dichlorobenzyl group is a common component in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dichlorobenzonitriles can be prepared by direct ammoxidation of dichlorobenzyl chloride . This process involves the reaction of dichlorobenzyl chloride with ammonia and oxygen to form dichlorobenzonitrile .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The synthesis of enantiomerically pure compounds and their resolution plays a critical role in the development of pharmaceutical agents. A study by Fadnavis et al. (2006) describes the preparation of enantiomerically pure 3-amino-3-phenyl-1-propanol, showcasing the importance of such methodologies in achieving high enantiomeric purity which is crucial for the pharmaceutical industry Fadnavis, Radhika, & Devi, 2006.
The creation of novel compounds through the reaction of acyl cyanides with acid anhydrides and isocyanates, as detailed by Oku et al. (1979), highlights the versatility of cyanide-containing compounds in synthesizing a wide array of chemical structures, potentially including derivatives similar to the compound Oku, Nakaoji, Kadono, & Imai, 1979.
Potential Antimicrobial and Antitumor Applications
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents suggests a pathway through which derivatives of the compound might also exhibit antimicrobial properties, underscoring the potential pharmaceutical applications of such chemical entities Doraswamy & Ramana, 2013.
Al-Mousawi and El-Apasery's (2012) work on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to various heterocyclic compounds, illustrates the potential of cyanide-containing compounds in the synthesis of complex molecules that could have applications in material science and as potential antitumor agents Al-Mousawi & El-Apasery, 2012.
Photoluminescent Materials
The electrochemical study by Ekinci et al. (2000) on the oxidation of 2-amino-3-cyano-4-phenylthiophene introduces a new class of photoluminescent materials, pointing towards the potential use of cyanide-containing compounds in the development of novel luminescent materials with applications in electronics and photonics Ekinci, Horasan, Altundas, & Demir, 2000.
Future Directions
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, a study has found a compound that can effectively reduce lipid accumulation by targeting ERα, which could provide meaningful guidance for future molecular development of drugs to prevent and treat non-alcoholic fatty liver disease .
properties
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)


![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)


![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)